molecular formula C23H18N4OS B3442636 2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one

2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one

Cat. No.: B3442636
M. Wt: 398.5 g/mol
InChI Key: JIBZQIJJVZDQRU-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one typically involves multiple steps. One common method involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with a suitable quinazolinone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate and solvents like acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one
  • 2-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}-3-phenylquinazolin-4(3H)-one
  • 2-{[(1H-benzimidazol-2-yl)thio]methyl}-3-phenylquinazolin-4(3H)-one

Uniqueness

The uniqueness of 2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one lies in its specific structural features, such as the presence of a methyl group on the benzimidazole ring and the sulfanyl linkage. These features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-26-20-14-8-7-13-19(20)25-23(26)29-15-21-24-18-12-6-5-11-17(18)22(28)27(21)16-9-3-2-4-10-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBZQIJJVZDQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one
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2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one
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2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one
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2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one
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2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one
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2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one

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